800CW acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H50N2Na4O15S4 |

|---|---|

Molecular Weight |

1091.1 g/mol |

IUPAC Name |

tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate |

InChI |

InChI=1S/C46H54N2O15S4.4Na/c1-45(2)37-29-35(66(57,58)59)20-22-39(37)47(26-7-5-6-13-43(49)50)41(45)24-14-31-11-10-12-32(44(31)63-33-16-18-34(19-17-33)65(54,55)56)15-25-42-46(3,4)38-30-36(67(60,61)62)21-23-40(38)48(42)27-8-9-28-64(51,52)53;;;;/h14-25,29-30H,5-13,26-28H2,1-4H3,(H4-,49,50,51,52,53,54,55,56,57,58,59,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

BFPWPNIEGFGULK-UHFFFAOYSA-J |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of 800CW Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of IRDye® 800CW acid, a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. This document details the dye's core photophysical characteristics, presents experimental protocols for its characterization, and offers visualizations of key processes to aid in its effective application.

Introduction to this compound

IRDye® 800CW is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. The "acid" form, technically IRDye® 800CW carboxylate, is the non-reactive version of the dye. It serves as an excellent control for in vitro and in vivo studies where its reactive counterparts, such as the N-hydroxysuccinimide (NHS) ester, are used for labeling biomolecules.[1] Its fluorescence in the 700-900 nm window is particularly advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this range.[2]

Spectral and Photophysical Properties

The spectral characteristics of 800CW dyes are influenced by their solvent environment. Below is a summary of the key quantitative data for 800CW carboxylate (acid) and its commonly used reactive form, 800CW NHS ester.

Table 1: Spectral Properties of 800CW Carboxylate (Acid)

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 774 nm | 1X PBS |

| Emission Maximum (λem) | 789 nm | 1X PBS |

| Molar Extinction Coeff. (ε) | 240,000 cm⁻¹M⁻¹ | PBS |

| Molecular Weight | 1091.10 g/mol | - |

Data sourced from LI-COR Biosciences product information.[1][3]

Table 2: Spectral Properties of 800CW NHS Ester

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 774 nm | PBS |

| 778 nm | Methanol | |

| Emission Maximum (λem) | 789 nm | PBS |

| 794 nm | Methanol | |

| Molar Extinction Coeff. (ε) | 240,000 cm⁻¹M⁻¹ | PBS |

| 300,000 cm⁻¹M⁻¹ | Methanol | |

| Quantum Yield (Φ) | ~9% | Varied, see note below |

| Molecular Weight | 1166.2 g/mol | - |

Data compiled from multiple sources.[4][5][6] Note on Quantum Yield: The quantum yield of 800CW can vary depending on its conjugation state and local environment. For instance, when conjugated to Human Serum Albumin (HSA), the quantum yield has been reported to be around 12% in fetal bovine serum.[4] Another study reported an absolute quantum yield of 8.0 ± 0.2% for nanocolloidal albumin-IRDye 800CW.[7]

Key Concepts in Fluorescence

To fully appreciate the data presented, it is essential to understand the fundamental principles of fluorescence, as illustrated by the Jablonski diagram below.

References

- 1. licorbio.com [licorbio.com]

- 2. ld.ru [ld.ru]

- 3. shop.licorbio.com [shop.licorbio.com]

- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 800CW Acid: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 800CW acid, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the fundamental characteristics of this compound and provides standardized protocols for its use and characterization.

Core Chemical Properties and Structure

This compound is a heptamethine cyanine (B1664457) dye known for its exceptional brightness and high water solubility, making it a valuable tool in biological imaging and diagnostic research.[1] Its unique structure incorporates four sulfonate groups, which contribute to its high aqueous solubility and reduced aggregation in biological media.[1][2] This dye is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, leading to high signal-to-noise ratios in imaging applications.[1][2]

The core structure of this compound consists of two indolenine rings linked by a polymethine chain. The carboxylic acid functional group allows for covalent conjugation to various biomolecules.

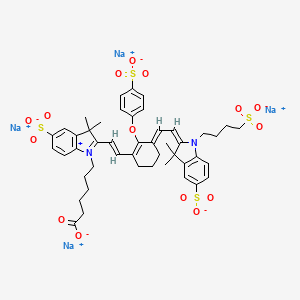

Chemical Structure of this compound

Caption: Simplified schematic of the this compound structure.

Physicochemical Properties

The key physicochemical properties of this compound and its commonly used N-hydroxysuccinimide (NHS) ester derivative are summarized in the table below.

| Property | 800CW Carboxylic Acid | 800CW NHS Ester | Reference |

| Molecular Formula | C46H55N2NaO15S4 | C50H54N3Na3O17S4 | [3][4] |

| Molecular Weight | 1027.17 g/mol | 1166.2 g/mol | [3][4] |

| Excitation Max (λex) | 774 nm (in PBS) | 774 nm (in PBS) | [1][5] |

| Emission Max (λem) | 789 nm (in PBS) | 789 nm (in PBS) | [1][5] |

| Molar Extinction Coefficient | 240,000 M⁻¹cm⁻¹ (in PBS) | 240,000 M⁻¹cm⁻¹ (in PBS) | [1][5] |

| Form | Solid | Solid | [3] |

| Color | Green to dark green | Green to dark green | [3] |

| Solubility | High water solubility | Soluble in DMSO and water | [2][5] |

| Purity | >98% (by HPLC) | ≥90% | [6] |

| CAS Number | 1088919-86-1 | 956579-01-4 | [3][6] |

Synthesis and Purification

While the precise, proprietary synthesis of the 800CW core structure is not publicly detailed, the general synthesis of heptamethine cyanine dyes involves the condensation of heterocyclic precursors. A common method involves the reaction of substituted indolium salts with a pentamethine salt under mild, light-protected conditions to form the heptamethine backbone.[7] The functional groups, including the sulfonates for water solubility and the carboxylic acid for conjugation, are incorporated through the selection of appropriate starting materials.[7]

Purification of this compound and its derivatives is typically achieved through high-performance liquid chromatography (HPLC).

Experimental Protocols

Bioconjugation of 800CW NHS Ester to Antibodies

This protocol describes a general method for conjugating 800CW NHS ester to an antibody.

Materials:

-

800CW NHS ester

-

Antibody (in phosphate-buffered saline, PBS, pH 7.4)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Potassium Phosphate (B84403) (K₂HPO₄), pH 9.0

-

Desalting spin columns

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

-

Dye Preparation: Dissolve the 800CW NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.

-

pH Adjustment: Add 1 M potassium phosphate buffer (pH 9.0) to the antibody solution to achieve a final concentration of 100 mM.

-

Conjugation Reaction: Add the dissolved 800CW NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized for each specific antibody, typically ranging from 2:1 to 10:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Purification: Remove unconjugated dye using a desalting spin column according to the manufacturer's instructions.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).

Degree of Labeling (DOL) Calculation: DOL = (A₇₈₀ / ε_dye) / ((A₂₈₀ - (A₇₈₀ × CF)) / ε_protein)

Where:

-

A₇₈₀ is the absorbance of the conjugate at 780 nm.

-

ε_dye is the molar extinction coefficient of 800CW at 780 nm (240,000 M⁻¹cm⁻¹).

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05).

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm.

Characterization by HPLC

Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV-Vis detector at 780 nm.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the this compound and its conjugates.

Sample Preparation:

-

Dilute the sample in a solution of 50% acetonitrile and 0.1% formic acid.

-

Infuse the sample directly into the mass spectrometer.

Visualization of Applications

Experimental Workflow: Antibody Conjugation

The process of conjugating 800CW NHS ester to an antibody can be visualized as a clear workflow.

Caption: Workflow for 800CW NHS ester antibody conjugation.

Signaling Pathway: Tracking EGFR with 800CW-Labeled Antibody

800CW-conjugated antibodies are powerful tools for visualizing and tracking cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) labeled with 800CW can be used to monitor receptor internalization and trafficking.

Caption: EGFR internalization tracked by 800CW-antibody.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the successful application of this versatile near-infrared dye in a variety of research settings.

References

- 1. broadpharm.com [broadpharm.com]

- 2. 800CW NHS Antibody Labeling Kit (1 x 100 ug) | BroadPharm [broadpharm.com]

- 3. This compound (IRDye this compound equivalent) CAS#: 1088919-86-1 [amp.chemicalbook.com]

- 4. IRDye 800CW-Anti-epidermal growth factor receptor nanobody 7D12 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Collection - Synthesis of Heptamethine Cyanines from Furfural Derivatives - Organic Letters - Figshare [figshare.com]

- 6. 800CW NHS ester | AxisPharm [axispharm.com]

- 7. mdpi.com [mdpi.com]

800CW Acid Equivalent: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of IRDye 800CW and its "acid equivalent," a near-infrared (NIR) fluorescent dye pivotal for a range of biomedical research applications. This document details the physicochemical properties of IRDye 800CW and its common reactive derivatives, offers comprehensive experimental protocols for biomolecule conjugation and various applications, and illustrates key workflows and biological pathways using Graphviz diagrams. The content is designed to equip researchers with the necessary information to effectively utilize this powerful tool in their studies.

Introduction to IRDye 800CW and its Acid Equivalent

IRDye 800CW is a highly water-soluble, near-infrared fluorescent dye known for its exceptional brightness and low background autofluorescence in biological tissues.[1][2] This makes it an ideal candidate for sensitive in vivo imaging. The term "800CW acid equivalent" refers to the carboxylate form of the IRDye 800CW dye.[1][2][3][4] This non-reactive form is often used as a control in experiments to assess the biodistribution and potential off-target effects of the dye itself, independent of the targeting molecule it is conjugated to.[4][5] For labeling purposes, the carboxylic acid is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a maleimide (B117702) for reacting with thiols, or a DBCO group for copper-free click chemistry.[6][7][8][9]

Physicochemical Properties

The key to IRDye 800CW's utility lies in its specific physicochemical properties. The presence of four sulfonate groups ensures high water solubility and reduces aggregation in aqueous solutions.[1][2] A summary of the quantitative data for IRDye this compound and its common derivatives is presented below.

Table 1: Physicochemical Properties of IRDye 800CW and its Derivatives

| Property | IRDye 800CW Carboxylic Acid | IRDye 800CW NHS Ester | IRDye 800CW Maleimide | IRDye 800CW DBCO |

| Molecular Weight ( g/mol ) | 1091.10[4][5] | 1166.2[8][10] | 1191.25[9] | 1327.45[7] |

| Chemical Formula | C₄₆H₅₀N₂Na₄O₁₅S₄[4] | C₅₀H₅₄N₃Na₃O₁₇S₄[8] | C₅₂H₅₇N₄Na₃O₁₆S₄[9] | C₆₄H₆₅N₄Na₃O₁₅S₄ |

| Excitation Max (nm) | 774 (in PBS)[5] | 773-774[8][11] | 773-774[9] | 778[7] |

| Emission Max (nm) | 789 (in PBS)[5] | 789-792[11] | 789-792[9] | 794[7] |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 240,000 (in PBS)[5] | 240,000 (in PBS)[1] | 240,000[9] | Not specified |

| Quantum Yield | Similar to ICG (8.0 ± 0.2% in TCB)[12] | Not specified | Not specified | Not specified |

| Reactive Group | Carboxylic Acid | NHS Ester | Maleimide | DBCO |

| Target Moiety | None (control) | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) |

| CAS Number | 1088919-86-1[3] | 956579-01-4[8][11] | 1279564-25-8[9] | 1373928-39-2 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of IRDye 800CW. Below are protocols for common experimental procedures.

Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to primary amines on an antibody.

Materials:

-

Antibody (in azide-free buffer, e.g., PBS)

-

IRDye 800CW NHS Ester

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Prepare the antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing contaminants and ensure the correct pH for the reaction. Adjust the antibody concentration to 1-10 mg/mL.

-

Prepare the dye: Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation reaction: Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).

In Vivo Imaging with IRDye 800CW-labeled Probes

This protocol provides a general workflow for in vivo imaging in a mouse model.

Materials:

-

IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system with appropriate laser and filter sets for the 800 nm channel.

-

Anesthesia

Procedure:

-

Animal preparation: Anesthetize the animal and place it in the imaging system.

-

Pre-injection imaging: Acquire a baseline image of the animal before injecting the probe to assess autofluorescence.

-

Probe administration: Inject the IRDye 800CW-labeled probe intravenously (e.g., via tail vein). The optimal dose should be determined empirically.

-

Post-injection imaging: Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Image analysis: Quantify the fluorescent signal in the region of interest (e.g., tumor) and other organs to determine the signal-to-background ratio.

Western Blotting with IRDye 800CW-labeled Secondary Antibodies

This protocol outlines the use of IRDye 800CW-conjugated secondary antibodies for Western blot detection.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody

-

IRDye 800CW-labeled secondary antibody

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Infrared imaging system

Procedure:

-

Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.

-

Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with wash buffer.

-

Secondary antibody incubation: Incubate the membrane with the IRDye 800CW-labeled secondary antibody (typically at a 1:15,000 dilution) for 1 hour at room temperature, protected from light.

-

Final washes: Wash the membrane three times for 5 minutes each with wash buffer, protected from light.

-

Imaging: Scan the membrane on an infrared imaging system in the 800 nm channel.

Application Example: EGFR Signaling Pathway Imaging

IRDye 800CW has been successfully used to visualize components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[9][13][14][15][16] For example, EGFR-targeting antibodies like Cetuximab or smaller affinity proteins like Affibody molecules can be conjugated to IRDye 800CW.[9][14] These fluorescent probes can then be used to quantify EGFR expression on cancer cells in vitro or to visualize EGFR-positive tumors in vivo.[9][13]

Conclusion

The IRDye 800CW dye and its derivatives are invaluable tools for researchers in various fields, offering high sensitivity and versatility. The "acid equivalent" serves as a crucial control for in vivo studies, while the reactive forms allow for the robust labeling of a wide range of biomolecules. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage the power of IRDye 800CW to advance their scientific investigations.

References

- 1. licorbio.com [licorbio.com]

- 2. IRDye 800CW Maleimide Labeling Application Guide [protocols.io]

- 3. protocols.io [protocols.io]

- 4. shop.licorbio.com [shop.licorbio.com]

- 5. licorbio.com [licorbio.com]

- 6. licorbio.com [licorbio.com]

- 7. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. licorbio.com [licorbio.com]

- 9. oncotarget.com [oncotarget.com]

- 10. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shop.licorbio.com [shop.licorbio.com]

- 14. IRDye 800-Anti–epidermal growth factor receptor Affibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. IRDye 800CW-Anti-epidermal growth factor receptor nanobody 7D12 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility of 800CW Acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 800CW acid and its derivatives in dimethyl sulfoxide (B87167) (DMSO) and water. The information is intended to assist researchers in the effective handling and application of this near-infrared (NIR) fluorescent dye for labeling and imaging studies.

Core Topic: this compound Solubility

This compound, and its commonly used N-hydroxysuccinimide (NHS) ester and maleimide (B117702) derivatives, are known for their high water solubility, a feature attributed to the presence of four sulfonate groups in their chemical structure. This high aqueous solubility is crucial for their application in biological systems, minimizing aggregation and non-specific binding. While precise saturation points are not extensively published, practical solubility has been established through recommended dissolution protocols from manufacturers and in-vivo studies.

Data Presentation: Quantitative Solubility Data

While exact solubility limits are not specified in available literature, a consistent range for dissolution has been provided by manufacturers for 800CW derivatives (NHS ester and maleimide), which are structurally analogous to the acid form. This information provides a reliable indication of the minimum solubility for practical laboratory use.

| Solvent | Recommended Concentration Range (mg/mL) | Molar Concentration (mM)† | Notes |

| Water / Aqueous Buffer (e.g., PBS) | 10 - 20[1][2] | ~8.6 - 17.1 | Solutions are recommended for single use and should be discarded afterward[1][2]. Good solubility in saline has been confirmed for in-vivo administration at doses up to 20 mg/kg[3]. |

| Dimethyl Sulfoxide (DMSO) | 10 - 20[1][2] | ~8.6 - 17.1 | Solutions are stable for up to two weeks when stored at -20°C, protected from light and moisture[1][2]. |

†Molar concentration calculated using the molecular weight of IRDye® 800CW NHS Ester (1166.2 g/mol ) as a representative value.

Experimental Protocols

The following sections detail methodologies for the dissolution of 800CW dyes and a general protocol for determining chemical solubility.

Protocol for Dissolving IRDye 800CW Dyes

This protocol is based on manufacturer guidelines for the preparation of stock solutions of IRDye 800CW NHS Ester or Maleimide, which is also applicable to the carboxylate (acid) form for creating a stock solution.

Materials:

-

Lyophilized IRDye 800CW dye (acid, NHS ester, or other derivative)

-

Anhydrous DMSO or high-purity water (e.g., sterile, nuclease-free)

-

Vortex mixer

-

Microcentrifuge

-

Low-retention microtubes

Procedure:

-

Equilibration: Allow the vial of lyophilized dye to warm to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Add the required volume of DMSO or water to the vial to achieve a concentration within the 10-20 mg/mL range. For example, to prepare a 10 mg/mL solution from a 0.5 mg vial, add 50 µL of solvent.

-

Dissolution: Mix thoroughly by vortexing for 1-2 minutes until all the dye is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.

-

Storage and Handling:

General Protocol for Solubility Determination by Visual Observation

This is a generalized, tiered approach to determine the solubility of a test chemical, such as a fluorescent dye, in a specific solvent.

Objective: To find the maximum soluble concentration of a compound in a given solvent through serial dilution and visual inspection.

Procedure:

-

High Concentration Test: Weigh approximately 10 mg of the test chemical into a suitable glass tube. Add 0.5 mL of the chosen solvent (e.g., water or DMSO) to achieve an initial concentration of 20 mg/mL.

-

Mechanical Agitation: Mix the solution vigorously using a vortex mixer for at least 2 minutes. If necessary, sonication can be used to aid dissolution.

-

Visual Inspection: Carefully observe the solution against a light and dark background. A compound is considered dissolved if the solution is clear, with no visible particulates, cloudiness, or precipitate.

-

Tiered Dilution: If the chemical is not fully dissolved at 20 mg/mL, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., add solvent to a total volume of 5 mL for a 2 mg/mL concentration).

-

Repeat Agitation and Inspection: Repeat the mechanical agitation and visual inspection steps.

-

Further Dilutions: If the chemical remains insoluble, continue this process of serial 10-fold dilutions until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is recorded as its approximate solubility under these conditions.

Visualizations: Workflows and Logical Relationships

As this compound is a fluorescent label rather than a participant in signaling pathways, the following diagram illustrates the general experimental workflow for its use in conjugating to a target protein, a primary application for researchers.

Caption: Workflow for protein labeling with IRDye 800CW NHS Ester.

References

An In-Depth Technical Guide to IRDye 800CW Acid for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW acid, a near-infrared (NIR) fluorescent dye, and its application in in vivo imaging. We will delve into its chemical properties, the distinction between its reactive and non-reactive forms, and its crucial role as a control agent in preclinical and clinical research. This document offers detailed experimental protocols and quantitative data to assist researchers in designing and interpreting their in vivo imaging studies.

Introduction to IRDye 800CW and the Near-Infrared Window

IRDye 800CW is a bright and photostable fluorescent dye that absorbs and emits light in the near-infrared (NIR) spectrum, typically with an absorption maximum around 774 nm and an emission maximum around 789 nm in aqueous solutions.[1] The use of NIR fluorophores for in vivo imaging offers significant advantages over visible light fluorophores. The reduced autofluorescence of tissues in the NIR window (700-900 nm) leads to a higher signal-to-noise ratio, enabling deeper tissue penetration and more sensitive detection of labeled molecules. These properties make IRDye 800CW an ideal candidate for a wide range of in vivo applications, including cancer imaging, drug delivery tracking, and monitoring physiological processes.

The Critical Role of IRDye this compound (Carboxylate)

In the context of IRDye 800CW, the terms "acid" and "carboxylate" refer to the same chemical entity. This form of the dye possesses a terminal carboxylic acid group, rendering it non-reactive towards biomolecules like proteins and antibodies under standard physiological conditions. While the non-reactive nature of IRDye this compound precludes its direct use for labeling targeting moieties, it serves an indispensable function as a negative control in in vivo imaging experiments.

The primary purpose of using IRDye this compound as a control is to understand the intrinsic biodistribution, pharmacokinetics, and clearance profile of the dye itself, independent of any targeting ligand.[2] By injecting the free acid, researchers can differentiate between the signal originating from the specific targeting of a conjugated probe and the non-specific accumulation of the dye in various organs. This is crucial for accurately interpreting imaging results and validating the targeting efficacy of a novel imaging agent. A preclinical toxicity study in rats indicated no pathological evidence of toxicity for IRDye 800CW carboxylate administered intravenously at doses up to 20 mg/kg.

IRDye 800CW NHS Ester: The Reactive Counterpart for Conjugation

For labeling targeting molecules such as antibodies, peptides, or small molecules, a chemically reactive form of IRDye 800CW is required. The most commonly used derivative is the N-hydroxysuccinimide (NHS) ester. The NHS ester group readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild alkaline conditions to form a stable amide bond. This covalent conjugation allows for the creation of highly specific and stable fluorescent probes for in vivo imaging.

Quantitative Data Summary

The following tables summarize the key quantitative properties of IRDye this compound (carboxylate) and its NHS ester derivative, as well as pharmacokinetic and biodistribution data for both the unconjugated dye and a representative antibody conjugate.

Table 1: Physicochemical and Spectral Properties

| Property | IRDye 800CW Carboxylate (Acid) | IRDye 800CW NHS Ester |

| Molecular Weight | ~1091 g/mol | ~1166 g/mol |

| Excitation Max (PBS) | ~774 nm[1] | ~774 nm[1] |

| Emission Max (PBS) | ~789 nm[1] | ~789 nm[1] |

| Molar Absorptivity (PBS) | ~240,000 L mol⁻¹ cm⁻¹ | Not specified |

| Reactive Group | Carboxylic Acid (non-reactive) | N-hydroxysuccinimide Ester (amine-reactive) |

| Solubility | High in aqueous solutions | Soluble in organic solvents (DMSO, DMF) and aqueous buffers at appropriate pH |

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Unconjugated IRDye 800CW Carboxylate | IRDye 800CW-Nimotuzumab (Antibody Conjugate) |

| Administration Route | Intravenous | Intravenous |

| Half-life (α-phase) | Not specified | 1.5 h[3] |

| Half-life (β-phase) | ~35.7 minutes (Clearance half-life)[4] | 40.8 h[3] |

| Non-compartmental Half-life | Not specified | 38 ± 1.5 h[3] |

| Clearance (CL) | Rapid, significantly cleared by 24h[2] | 2 ± 1 mL/day[3] |

| Area Under the Curve (AUC) | Not specified | 36 ± 2 µg•day/mL[3] |

| Volume of Distribution (Vss) | Not specified | 4.8 ± 0.2 mL[3] |

Note: Pharmacokinetic parameters can vary depending on the animal model, the conjugated molecule, and the experimental conditions.

Table 3: Biodistribution of IRDye 800CW Conjugates in Tumor-Bearing Mice (%ID/g ± SD)

| Organ | IRDye 800CW-Cetuximab (0.5 eq) - 24h p.i. | IRDye 800CW-Cetuximab (1.0 eq) - 24h p.i. | IRDye 800CW-Cetuximab (2.0 eq) - 24h p.i. |

| Blood | 10.8 ± 1.6 | 8.5 ± 2.6 | 5.0 ± 1.0 |

| Tumor | 15.1 ± 2.1 | 13.9 ± 3.1 | 9.8 ± 1.8 |

| Liver | 4.5 ± 0.5 | 5.1 ± 0.9 | 6.8 ± 0.9 |

| Spleen | 2.9 ± 0.4 | 3.1 ± 0.6 | 3.9 ± 0.5 |

| Kidneys | 3.1 ± 0.4 | 3.2 ± 0.6 | 3.5 ± 0.5 |

| Lungs | 4.1 ± 0.5 | 3.9 ± 0.7 | 3.8 ± 0.6 |

Experimental Protocols and Methodologies

Protocol 1: In Vivo Imaging with IRDye 800CW Carboxylate as a Control

This protocol outlines the general steps for using IRDye 800CW carboxylate to assess the baseline biodistribution and clearance of the dye.

1. Reagent Preparation:

-

Reconstitute lyophilized IRDye 800CW carboxylate in sterile, pyrogen-free 1X Phosphate Buffered Saline (PBS) to the desired stock concentration.

-

Vortex gently to ensure complete dissolution.

-

For in vivo injections, it is recommended to filter the solution through a 0.22 µm sterile filter.

2. Animal Handling and Injection:

-

Use an appropriate animal model (e.g., nude mice for tumor studies).

-

Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation).

-

Administer a molar equivalent dose of IRDye 800CW carboxylate corresponding to the dose of the conjugated imaging agent being tested. The injection volume should be appropriate for the animal size (typically 100-200 µL for a mouse).

-

The route of administration (e.g., intravenous via tail vein) should match that of the experimental imaging agent.

3. In Vivo Fluorescence Imaging:

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), image the anesthetized animal using a suitable small animal imaging system equipped with the appropriate excitation and emission filters for IRDye 800CW.

-

Acquire both white light and fluorescence images to co-register the signal with the animal's anatomy.

-

Maintain consistent imaging parameters (e.g., exposure time, laser power, field of view) across all animals and time points.

4. Ex Vivo Organ Analysis (Optional but Recommended):

-

At the final time point, euthanize the animal.

-

Dissect key organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).

-

Image the dissected organs using the fluorescence imaging system to quantify the signal intensity in each tissue.

-

For more precise quantification, organs can be weighed and homogenized to measure fluorescence using a plate reader or similar instrument. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Conjugation of IRDye 800CW NHS Ester to an Antibody

This protocol provides a general guideline for labeling an antibody with IRDye 800CW NHS ester. Optimization may be required depending on the specific antibody and desired degree of labeling.

1. Antibody Preparation:

-

Prepare the antibody in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester and must be avoided.

-

Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

2. Dye Preparation:

-

Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

3. Conjugation Reaction:

-

Add a calculated molar excess of the dissolved IRDye 800CW NHS ester to the antibody solution. A typical starting point is a 5- to 15-fold molar excess of dye to antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.

4. Purification of the Conjugate:

-

Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

-

Collect the fractions containing the purified antibody-dye conjugate.

5. Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for the dye), applying a correction factor for the dye's absorbance at 280 nm.

-

Confirm the purity and integrity of the conjugate using techniques such as SDS-PAGE and size-exclusion chromatography.

-

Validate the biological activity of the conjugated antibody (e.g., through an ELISA or cell-binding assay) to ensure that the labeling process has not compromised its function.

Mandatory Visualizations

Diagram 1: Chemical Reactivity of IRDye 800CW Forms

References

- 1. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanism of Action of 800CW Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanism of action of IRDye 800CW and its derivatives. IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized in life sciences research and is under investigation in numerous clinical trials for applications such as fluorescence-guided surgery. Understanding its behavior at the cellular level is critical for the effective design and interpretation of experiments in which it is employed.

Core Principles: A Tale of Two Forms

The "mechanism of action" of 800CW in cells is fundamentally determined by its chemical form. It is crucial to distinguish between the reactive forms of the dye used for conjugation and the non-reactive form used as a control or generated post-conjugation.

-

Reactive Forms (e.g., 800CW NHS Ester, 800CW Maleimide): These forms are designed for covalent conjugation to biomolecules. The N-hydroxysuccinimide (NHS) ester reacts with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2] The maleimide (B117702) functional group reacts with free sulfhydryl groups, typically found on cysteine residues.[3] The primary "action" of these forms is the stable labeling of the target molecule.

-

Non-Reactive Form (800CW Carboxylate): Once the NHS ester has reacted or been hydrolyzed, it converts to the non-reactive carboxylate form.[4] This form is also available commercially and serves as an essential control for in vitro and in vivo experiments.[4] Studies have shown that this unconjugated form of the dye has no pathological evidence of toxicity at doses up to 20 mg/kg in animal models and is largely cleared from the body within 48 hours.[4] A noteworthy characteristic of the 800CW carboxylate is its intrinsic affinity for necrotic (dead) cells.[5] This is attributed to the cyanine (B1664457) core of the dye binding to intracellular proteins that become accessible when the cell membrane is compromised.[5]

Therefore, the predominant mechanism of action of 800CW in living cells is not intrinsic to the dye itself but is dictated by the targeting molecule to which it is attached. The dye acts as a reporter, allowing for the visualization and quantification of the conjugate's localization and trafficking.

The Journey of an 800CW Conjugate: From Extracellular Space to Subcellular Compartments

The cellular uptake and subsequent fate of an 800CW-labeled molecule are governed by the biological properties of the targeting moiety.

Cellular Uptake: A Targeted Approach

The entry of 800CW conjugates into cells is a specific process mediated by the targeting molecule. For instance:

-

Antibody-Drug Conjugates (ADCs) and Labeled Antibodies: When 800CW is conjugated to an antibody, such as panitumumab, its uptake is dependent on the expression of the corresponding antigen on the cell surface (e.g., Epidermal Growth Factor Receptor, EGFR). The antibody binds to its receptor, and the complex is internalized, often through receptor-mediated endocytosis.

-

Peptide Conjugates: Peptides containing specific motifs, like the RGD (Arginine-Glycine-Aspartic acid) sequence, are used to target integrins, which are cell surface receptors involved in cell adhesion and signaling.[6] The uptake of IRDye 800CW RGD is therefore directed to cells overexpressing these integrins.[6]

-

Small Molecule Conjugates: When conjugated to small molecules like 2-deoxyglucose (2-DG), the uptake of 800CW is mediated by glucose transporters (GLUTs).[7] This allows for the imaging of cells with high metabolic activity, such as cancer cells.[7]

Subcellular Localization and Fate

Following internalization, the 800CW conjugate is trafficked within the cell. The specific subcellular destination is again dependent on the targeting molecule and the pathway it highjacks. A common fate for receptor-bound conjugates is trafficking through the endo-lysosomal pathway. Evidence suggests that upon reaching the lysosomes, the protein or peptide component of the conjugate is degraded by lysosomal enzymes.[8] This degradation can lead to changes in the fluorescence properties of the 800CW dye, such as a decrease in photoacoustic signal and alterations in fluorescence lifetime.[8] Confocal microscopy has shown that 800CW-labeled 2-DG localizes to the cytoplasm.[7]

It is important to note that the 800CW dye itself does not appear to have a specific affinity for any particular organelle in living cells. Its distribution is a direct consequence of the trafficking of its carrier molecule.

Signaling Pathways: An Indirect Influence

There is currently no evidence to suggest that 800CW acid or its derivatives directly activate or inhibit cellular signaling pathways. The dye is considered biologically inert in this regard. However, it is a critical tool for studying signaling pathways. For example, by labeling an antibody that blocks a receptor, 800CW can be used to visualize the engagement of the antibody with its target and subsequently study the downstream effects on signaling. In techniques like Western blotting, 800CW-labeled secondary antibodies are instrumental in quantifying the phosphorylation state of signaling proteins.[9]

Quantitative Data

The following tables summarize key quantitative parameters of 800CW and its conjugates, compiled from various sources.

Table 1: Physicochemical and Spectroscopic Properties of IRDye 800CW

| Property | Value | Reference(s) |

| Molar Absorptivity | 240,000 M⁻¹cm⁻¹ (in PBS) | [4] |

| Quantum Yield | 0.054 - 0.12 | [10][11] |

| Excitation Maximum | ~774 nm (in PBS) | [4] |

| Emission Maximum | ~789 nm (in PBS) | [4] |

| Purity (Carboxylate) | >98% (by HPLC) | [4] |

Table 2: In Vivo Performance of 800CW Conjugates

| Conjugate | Target | Cancer Model | Tumor-to-Background Ratio (TBR) | Time Point | Reference(s) |

| Panitumumab-IRDye800CW | EGFR | Conjunctival SCC | 3.8 | - | |

| Panitumumab-IRDye800CW | EGFR | Colorectal Cancer | 12.5 | Day 10 | |

| IRDye 800CW RGD | Integrins | Glioblastoma (U87) | - | 24 hours | [6] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving 800CW conjugates.

Protocol for Labeling an Antibody with 800CW NHS Ester

This protocol is a general guideline and may require optimization for specific antibodies.

-

Antibody Preparation:

-

Dialyze the antibody against a phosphate (B84403) buffer (e.g., 1X PBS) at pH 8.5. The buffer must be free of amines (e.g., Tris) and azide.

-

Adjust the antibody concentration to 1-2 mg/mL.

-

-

Dye Preparation:

-

Dissolve the 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use. Protect from light.

-

-

Conjugation Reaction:

-

Add a calculated amount of the dissolved 800CW NHS ester to the antibody solution. A molar dye-to-protein ratio of 1:1 to 2:1 is often a good starting point for IgG antibodies.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

-

-

Purification:

-

Remove unconjugated dye using a desalting spin column or by dialysis against 1X PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for the dye). The contribution of the dye to the 280 nm absorbance (typically around 3%) should be accounted for in the calculation.[2]

-

Protocol for Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantification of the binding and internalization of an 800CW conjugate.

-

Cell Preparation:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Wash the cells with 1X PBS.

-

-

Incubation with Conjugate:

-

Incubate the cells with varying concentrations of the 800CW-labeled molecule in appropriate cell culture medium for a defined period (e.g., 1-4 hours) at 37°C.

-

Include a control group with an excess of unlabeled targeting molecule to determine non-specific binding.

-

For a negative control, use cells that do not express the target receptor.

-

-

Cell Harvesting and Staining:

-

Wash the cells three times with cold 1X PBS to remove unbound conjugate.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for detecting 800CW (e.g., ~780 nm excitation and >800 nm emission).

-

Gate on the live cell population and quantify the mean fluorescence intensity.

-

Protocol for Subcellular Localization by Confocal Microscopy

This protocol enables the visualization of the intracellular trafficking of an 800CW conjugate.

-

Cell Culture and Treatment:

-

Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Incubate the cells with the 800CW conjugate at a predetermined concentration and for various time points (e.g., 30 min, 2h, 24h) to observe the trafficking process.

-

-

Co-staining with Organelle Markers (Optional):

-

To identify the subcellular location, co-stain with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). Ensure the emission spectra of these markers do not overlap with 800CW.

-

-

Cell Fixation and Mounting:

-

Wash the cells with 1X PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with 1X PBS.

-

Mount the coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI), if desired.

-

-

Confocal Imaging:

-

Image the cells using a confocal microscope with the appropriate laser lines and emission filters for 800CW and any co-stains.

-

Acquire Z-stacks to obtain three-dimensional information about the localization of the conjugate.

-

Analyze the images for co-localization between the 800CW signal and the organelle markers.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of 800CW in cells.

Caption: Workflow for the bioconjugation of IRDye 800CW to a targeting molecule.

Caption: Targeted cellular uptake and endo-lysosomal trafficking of an 800CW conjugate.

Caption: A typical experimental workflow for studying the cellular effects of an 800CW conjugate.

Conclusion

The mechanism of action of this compound and its derivatives in cells is primarily that of a highly sensitive and photostable near-infrared reporter. Its behavior is dictated by the targeting molecule to which it is conjugated, enabling the visualization and quantification of a wide range of biological processes, from receptor binding and cellular trafficking to in vivo tumor targeting. The inert nature of the dye itself, coupled with its favorable optical properties, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its conjugation chemistry and the biological pathways of its carrier molecule is paramount for its successful application.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. licorbio.com [licorbio.com]

- 3. licorbio.com [licorbio.com]

- 4. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrosis binding of Ac-Lys0(IRDye800CW)-Tyr3-octreotate: a consequence from cyanine-labeling of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.licorbio.com [shop.licorbio.com]

- 7. shop.licorbio.com [shop.licorbio.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to IRDye 800CW for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW, a near-infrared (NIR) fluorescent dye, and its application in protein labeling. The unique properties of IRDye 800CW, including its high water solubility and low non-specific binding, make it an exceptional tool for a variety of sensitive applications, from western blotting to in vivo imaging.[1] This document details the chemical properties of different IRDye 800CW derivatives, provides step-by-step experimental protocols, and illustrates relevant biological and experimental workflows.

Core Concepts: Understanding IRDye 800CW Chemistry

IRDye 800CW is a heptamethine cyanine (B1664457) dye characterized by its four sulfonate groups, which confer high water solubility and reduce aggregation in aqueous solutions.[1][2] Its fluorescence in the near-infrared spectrum (excitation ~774 nm, emission ~789 nm) is particularly advantageous for biological applications due to minimal autofluorescence from tissues and other biological components, leading to high signal-to-noise ratios.[2][3][4] While the most common and direct methods for protein labeling utilize the amine-reactive NHS ester or thiol-reactive maleimide (B117702) forms of the dye, it is also possible to label proteins using the carboxylic acid form through in-situ activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different forms of IRDye 800CW used in protein labeling.

Table 1: Physicochemical Properties of IRDye 800CW Derivatives

| Property | IRDye 800CW NHS Ester | IRDye 800CW Maleimide | IRDye 800CW Carboxylic Acid |

| Molecular Weight ( g/mol ) | 1166.20[5] | 1247.4 | 1091.10 |

| Chemical Formula | C₅₀H₅₄N₃Na₃O₁₇S₄[5] | C₅₄H₅₈N₄Na₄O₁₇S₄ | C₄₆H₅₀N₂Na₄O₁₅S₄ |

| Reactive Group | N-hydroxysuccinimide ester | Maleimide | Carboxylic acid |

| Target Functional Group | Primary and secondary amines (e.g., lysine)[5] | Sulfhydryl groups (e.g., cysteine) | Activated for reaction with primary amines |

| Purity | ≥80% (HPLC) | Not specified | Not specified |

| Storage | Store at -20°C, protected from light and moisture.[6] | Store at -20°C, protected from light. | Store at -20°C, protected from light. |

Table 2: Spectroscopic Properties of IRDye 800CW

| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Methanol | 778 | 794 | 300,000[6] |

| PBS | 774 | 789 | 240,000[6] |

| 1:1 PBS:Methanol | 777 | 791 | 270,000[6] |

Table 3: Recommended Reaction Conditions for Protein Labeling

| Parameter | IRDye 800CW NHS Ester | IRDye 800CW Maleimide | IRDye 800CW Carboxylic Acid (with EDC/NHS) |

| pH | 8.5[6] | 6.5 - 7.5[7] | 4.5 - 7.2 (for activation and conjugation) |

| Reaction Time | 2 hours at 20°C[6] | 2 hours at room temperature or 16-18 hours at 4°C[7] | 15 min - 2 hours for activation, 2 hours to overnight for conjugation |

| Dye:Protein Molar Ratio | 1:1 to 2:1 for IgG (~160 kDa) | 10-15 fold molar excess of dye over protein | Variable, requires optimization |

| Purification Method | Spin/desalting columns, dialysis, HPLC[6] | Spin/desalting columns, dialysis, HPLC[7] | Spin/desalting columns, dialysis, HPLC |

Experimental Protocols

Protein Labeling with IRDye 800CW Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylate form of IRDye 800CW to create an amine-reactive sulfo-NHS ester, which then conjugates to primary amines on the target protein.

Materials:

-

IRDye 800CW Carboxylic Acid

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Zeba™ Desalting Spin Columns)

Procedure:

-

Prepare Reagents:

-

Dissolve the protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Dissolve IRDye 800CW Carboxylic Acid in DMSO or an aqueous buffer.

-

-

Activate IRDye 800CW Carboxylic Acid:

-

In a microcentrifuge tube, mix IRDye 800CW Carboxylic Acid with a molar excess of EDC and Sulfo-NHS in the Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugate to Protein:

-

Add the activated dye solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quench the Reaction:

-

Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted dye.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove unconjugated dye and other reaction components using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

-

Protein Labeling with IRDye 800CW NHS Ester

This is a more direct method for labeling primary amines on proteins.

Materials:

-

IRDye 800CW NHS Ester

-

Protein to be labeled (in an azide-free phosphate (B84403) buffer, pH 8.5)[6]

-

DMSO or water for dissolving the dye

-

Purification column

Procedure:

-

Prepare Reagents:

-

Labeling Reaction:

-

Purification:

-

Purify the labeled conjugate using a spin/desalting column or extensive dialysis.[6]

-

Application Protocol: Fluorescent Western Blotting

This protocol outlines the use of an IRDye 800CW-labeled secondary antibody for western blot detection.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

-

Primary antibody

-

IRDye 800CW-conjugated secondary antibody

-

Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer.

-

Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:20,000 is recommended).[8]

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Final Washes:

-

Wash the membrane three times for 5 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.

-

-

Imaging:

-

Image the blot on a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Visualizations

Diagram 1: Protein Labeling Chemistry

Caption: Overview of IRDye 800CW protein labeling strategies.

Diagram 2: Experimental Workflow for In Vivo Imaging

References

- 1. 800CW NHS Antibody Labeling Kit (3 x 100 ug) | BroadPharm [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.protocols.io [content.protocols.io]

- 5. shop.licorbio.com [shop.licorbio.com]

- 6. licorbio.com [licorbio.com]

- 7. protocols.io [protocols.io]

- 8. licorbio.com [licorbio.com]

The Advent of 800CW Dyes in Neuroscience: A Technical Guide to Illuminating the Brain

For Researchers, Scientists, and Drug Development Professionals

The quest to visualize and understand the intricate workings of the central nervous system has found a powerful ally in near-infrared (NIR) fluorescence imaging, with IRDye 800CW standing out as a particularly potent tool. Its advantageous optical properties, including high molar absorptivity and emission in the 800 nm window, minimize tissue autofluorescence and allow for deep tissue penetration, making it ideal for in vivo neuroscience research.[1][2] This technical guide provides an in-depth overview of the core applications of 800CW acid and its derivatives in neuroscience, complete with experimental protocols and quantitative data to empower researchers in their endeavors.

Core Applications in Neuroscience Research

The primary application of 800CW in neuroscience revolves around the targeted imaging of brain pathologies, most notably malignant brain tumors like glioblastoma.[1][3][4] The dye is typically conjugated to a targeting moiety, such as an antibody or a peptide, that specifically binds to receptors or proteins overexpressed on cancer cells. This approach enables high-contrast visualization of tumors, facilitating research into tumor biology and the development of novel therapeutics. Furthermore, 800CW-based probes are instrumental in fluorescence-guided surgery (FGS), allowing for more precise tumor resection.[1][4][5]

Another significant application lies in the assessment of blood-brain barrier (BBB) integrity.[6][7] The BBB's permeability is a critical factor in both neurological disease and drug delivery. Labeled tracers can be used to quantify leakage and understand the dynamics of BBB disruption in various pathological conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing 800CW-based probes in neuroscience research.

| Probe | Animal Model | Tumor-to-Background Ratio (TBR) | Optimal Imaging Time (Post-Injection) | Reference |

| IRDye 800CW-RGD | U-87 MG Glioblastoma | 79.7 ± 6.9 (ex vivo) | 48 hours | [1] |

| IRDye 800CW-RGD | RCAS-PDGF Glioblastoma | 31.2 ± 2.8 (ex vivo) | 48 hours | [1] |

| IRDye 800CW-RGD | TS543 Glioblastoma | 16.3 ± 1.3 (ex vivo) | 48 hours | [1] |

| IRDye 800CW-AE344 | Orthotopic Glioblastoma | > 4.5 | 1 to 12 hours | [5][8] |

| Cetuximab-IRDye 800CW | U-87MG Glioma | 4.5 | Day 1 | [9] |

| Cetuximab-IRDye 800CW | D-54MG Glioma | 4.1 | Day 1 | [9] |

| Cetuximab-IRDye 800CW | U-251MG Glioma | 3.7 | Day 1 | [9] |

| Probe | Animal Model | Organ | % Injected Dose per Gram (%ID/g) at 24h | Reference |

| 89Zr-cetuximab-IRDye800CW (1.5 eq) | Non-tumor bearing mice | Blood | 13.8 ± 0.8 | [10] |

| 89Zr-cetuximab-IRDye800CW (1.5 eq) | Non-tumor bearing mice | Liver | 22.2 ± 4.2 | [10] |

| 89Zr-cetuximab-IRDye800CW (2.5 eq) | Non-tumor bearing mice | Blood | 7.4 ± 0.4 | [10] |

| 89Zr-cetuximab-IRDye800CW (2.5 eq) | Non-tumor bearing mice | Liver | 42.9 ± 5.4 | [10] |

| 89Zr-cetuximab-IRDye800CW (5.0 eq) | Non-tumor bearing mice | Blood | 1.5 ± 0.3 | [10] |

| 89Zr-cetuximab-IRDye800CW (5.0 eq) | Non-tumor bearing mice | Liver | 67.5 ± 10.5 | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for the conjugation of 800CW and its application in in vivo imaging.

Protocol 1: Antibody Conjugation with IRDye 800CW NHS Ester

This protocol outlines the steps for labeling antibodies with IRDye 800CW NHS ester, which reacts with primary amines on the antibody.

Materials:

-

Antibody of interest in an azide-free phosphate (B84403) buffer (e.g., PBS)

-

IRDye 800CW NHS Ester[11]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[11]

-

0.1 M Na2CO3[10]

-

Purification column (e.g., PD10 desalting column)[10]

-

Reaction tubes

Procedure:

-

Antibody Preparation: Prepare the antibody solution in an azide-free phosphate buffer at a pH of 8.5.[11]

-

Dye Preparation: Dissolve the IRDye 800CW NHS ester in DMSO to a concentration of 10-20 mg/mL.[11]

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5 using 0.1 M Na2CO3 if necessary.[10]

-

Add the dissolved IRDye 800CW NHS ester to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point, but should be optimized for each antibody.[10] For a typical IgG antibody (~160 kDa), a final dye-to-protein ratio of 1:1 to 2:1 is often desired.[11]

-

Incubate the reaction mixture for 2 hours at room temperature (20-25°C) or at 35°C, protected from light.[10][11]

-

-

Purification: Remove unreacted dye by purifying the conjugate using a desalting column (e.g., PD10) equilibrated with a suitable buffer like 0.9% NaCl or PBS.[10][11]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the dye at its maximum absorbance wavelength (~774 nm in PBS) and the protein absorbance at 280 nm.[11]

Protocol 2: In Vivo Fluorescence Imaging of Brain Tumors

This protocol provides a general workflow for in vivo imaging of brain tumors in a mouse model using an 800CW-labeled probe.

Materials:

-

Tumor-bearing mouse model (e.g., orthotopic glioblastoma xenograft)

-

IRDye 800CW-labeled targeting probe

-

Sterile saline or PBS for injection

-

In vivo fluorescence imaging system equipped for NIR imaging

-

Anesthesia machine

Procedure:

-

Probe Administration:

-

Imaging:

-

At predetermined time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mouse and place it in the imaging system.[1][10]

-

Acquire whole-body or head-specific fluorescence images using the appropriate excitation and emission filters for the 800 nm channel.[1]

-

A white light image should also be acquired for anatomical reference.[1]

-

-

Ex Vivo Analysis (Optional but Recommended):

-

After the final in vivo imaging session, euthanize the animal and carefully excise the brain and other organs of interest.[1]

-

Perform ex vivo fluorescence imaging of the excised tissues to confirm tumor localization and assess biodistribution.[1][3]

-

The tissues can then be processed for histological analysis (e.g., H&E staining) to correlate fluorescence with tumor pathology.[3][5]

-

Visualizing Molecular Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.

Signaling Pathway: EGFR Targeting in Glioblastoma

Glioblastoma frequently overexpresses the Epidermal Growth Factor Receptor (EGFR). Cetuximab, an anti-EGFR antibody, conjugated to IRDye 800CW can be used to visualize these tumors.

Caption: EGFR signaling pathway and inhibition by Cetuximab-IRDye800CW.

Signaling Pathway: Integrin αvβ3 Targeting in Angiogenesis

Integrin αvβ3 is another key target in glioblastoma, playing a crucial role in tumor angiogenesis. RGD peptides conjugated to IRDye 800CW are used to target this pathway.

Caption: Integrin αvβ3 signaling in angiogenesis targeted by RGD-IRDye800CW.

Experimental Workflow: Fluorescence-Guided Surgery

This diagram illustrates the typical workflow for a preclinical fluorescence-guided surgery experiment using an 800CW-labeled probe.

Caption: Workflow for preclinical fluorescence-guided surgery.

References

- 1. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. licorbio.com [licorbio.com]

- 5. IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery: Preclinical studies in orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery: Preclinical studies in orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence-guided Resection of Experimental Malignant Glioma Using Cetuximab-IRDye 800CW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. researchgate.net [researchgate.net]

Getting Started with IRDye 800CW Dyes in the Lab: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of IRDye 800CW dyes, focusing on their application in a laboratory setting. IRDye 800CW is a near-infrared (NIR) fluorescent dye valued for its high water solubility, enhanced sensitivity, and low background autofluorescence in biological tissues, making it a powerful tool for a variety of applications.[1][2][3] This document details the dye's properties, provides protocols for its use in bioconjugation and various assays, and offers guidance on experimental design and data interpretation.

Core Properties of IRDye 800CW and its Derivatives

IRDye 800CW is available in several forms, each suited for different applications. The most common derivatives are the NHS ester for labeling primary and secondary amines[4][5], the maleimide (B117702) for labeling free sulfhydryl groups[6][7], and the carboxylate form, which serves as a non-reactive control.[8][9]

Physicochemical and Spectroscopic Data

The key characteristics of IRDye 800CW and its common derivatives are summarized below. Understanding these properties is crucial for designing experiments and interpreting results.

| Property | IRDye 800CW NHS Ester | IRDye 800CW Maleimide | IRDye 800CW Carboxylate |

| Molecular Weight | 1166.2 g/mol [4][10] | 1191.25 g/mol [7] | 1091.1 g/mol [8] |

| Excitation Max (λex) | 773-778 nm[4][10][11] | 773-774 nm[7] | 774-778 nm[8] |

| Emission Max (λem) | 789-794 nm[4] | 789-792 nm[7] | 789-794 nm[8] |

| Molar Absorptivity (PBS) | 240,000 L mol⁻¹ cm⁻¹[4] | 240,000 L mol⁻¹ cm⁻¹[7] | 240,000 L mol⁻¹ cm⁻¹[8] |

| Reactive Group | N-hydroxysuccinimide ester | Maleimide | Carboxylic acid (non-reactive) |

| Target Functionality | Primary and secondary amines (-NH₂) | Free sulfhydryl groups (-SH) | N/A (Control) |

Storage and Handling

Proper storage and handling are critical to maintain the reactivity and fluorescence of IRDye 800CW dyes.

| Condition | Lyophilized Dye | Reconstituted in DMSO | Reconstituted in Water |

| Storage Temperature | -20°C[3][4] | -20°C[4][11] | Discard after one use[4] |

| Stability | Up to 1 year[4] | Up to 2 weeks[4][11] | Single use[4] |

| Protection | Protect from light and moisture[3][4] | Protect from light and moisture[4][11] | N/A |

Experimental Protocols

Detailed methodologies for common applications of IRDye 800CW dyes are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protein and Antibody Labeling with IRDye 800CW NHS Ester

This protocol describes the conjugation of IRDye 800CW NHS ester to proteins or antibodies via primary amines (e.g., lysine (B10760008) residues).

Materials:

-

IRDye 800CW NHS Ester

-

Protein/antibody to be labeled

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.5

-

Anhydrous DMSO or water

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein/Antibody:

-

Dissolve the protein or antibody in an azide-free phosphate (B84403) buffer at pH 8.5.[4]

-

-

Reconstitute the Dye:

-

Labeling Reaction:

-

Add the reconstituted dye to the protein/antibody solution. The optimal dye-to-protein molar ratio will vary depending on the protein's molecular weight and the desired degree of labeling. For a typical IgG antibody (~160 kDa), a final dye/protein ratio of 1:1 to 2:1 is recommended, which requires approximately 0.03 mg of dye per 1 mg of protein.[4]

-

Incubate the reaction for 2 hours at room temperature (20°C), protected from light.[4]

-

-

Purification:

-

Remove unconjugated dye using a desalting spin column or by extensive dialysis against a suitable buffer (e.g., 1x PBS).[4]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).[4] The contribution of the dye to the 280 nm absorbance is approximately 3%.[4]

-

The DOL can be calculated using the following formula:

-

DOL = (A₇₇₈ / ε_dye) / ((A₂₈₀ - (A₇₇₈ × CF₂₈₀)) / ε_protein)

-

Where:

-

-

-

Further characterize the conjugate by size-exclusion chromatography (SEC) to assess for aggregation and remove any remaining free dye.[4]

-

In Vitro Cell Staining for In-Cell Western™ Assays

This protocol outlines the use of IRDye 800CW NHS ester for total protein staining in fixed cells, often used for normalization in In-Cell Western™ assays.[12]

Materials:

-

Cells cultured in microplates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton® X-100)

-

IRDye 800CW NHS Ester

-

Anhydrous DMSO

-

Wash buffer (e.g., PBS with 0.1% Tween® 20)

-

Odyssey® Blocking Buffer

Procedure:

-

Cell Culture and Treatment:

-

Seed and culture cells in a microplate to the desired confluency.

-

Perform experimental treatments as required.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with fixing solution.

-

Wash cells with PBS.

-

Permeabilize cells with permeabilization buffer.[12]

-

-

Dye Preparation:

-

Staining:

-

Washing and Blocking:

In Vivo Imaging with IRDye 800CW Conjugates

IRDye 800CW-labeled agents are extensively used for in vivo imaging due to the deep tissue penetration of near-infrared light.[13] This protocol provides a general framework for in vivo imaging experiments.

Materials:

-

IRDye 800CW-labeled targeting agent (e.g., antibody, peptide)

-

IRDye 800CW Carboxylate (for control experiments)

-

Animal model (e.g., tumor-bearing mice)

-

Sterile 1x PBS

-

0.2 µm syringe filter

-

In vivo imaging system capable of NIR fluorescence detection

Procedure:

-

Agent Preparation:

-

Administration:

-

Administer the labeled agent and the control to the respective animal cohorts, typically via intravenous injection.[14]

-

-

Imaging:

-

Image the animals at various time points post-injection using an appropriate in vivo imaging system.[14] The optimal imaging time will depend on the pharmacokinetics of the labeled agent.

-

It is crucial to image a control group injected with IRDye 800CW Carboxylate to understand the biodistribution and clearance of the dye itself.[8][9]

-

-

Data Analysis:

-

Quantify the fluorescence signal in the region of interest (e.g., tumor) and in background tissues.

-

Calculate tumor-to-background ratios to assess the specific accumulation of the targeting agent.

-

Conclusion

IRDye 800CW and its derivatives are versatile and robust tools for a wide range of biological research applications, from molecular-level investigations to preclinical in vivo imaging.[2][3] By understanding the fundamental properties of these dyes and adhering to detailed experimental protocols, researchers can effectively leverage the advantages of near-infrared fluorescence to achieve high-quality, reproducible data. The use of appropriate controls, such as IRDye 800CW Carboxylate, is essential for accurate interpretation of experimental results.[8] This guide serves as a foundational resource to facilitate the successful integration of IRDye 800CW technology into your research endeavors.

References

- 1. 800CW acid,Cas:1088919-86-1 - Ruixibiotech [ruixibiotech.com]

- 2. broadpharm.com [broadpharm.com]

- 3. 800CW NHS ester | AxisPharm [axispharm.com]

- 4. licorbio.com [licorbio.com]

- 5. shop.licorbio.com [shop.licorbio.com]

- 6. licorbio.com [licorbio.com]

- 7. IRDye® 800CW, Maleimide Supplier | CAS 1279564-25-8 | Tocris Bioscience [tocris.com]

- 8. licorbio.com [licorbio.com]

- 9. shop.licorbio.com [shop.licorbio.com]

- 10. rndsystems.com [rndsystems.com]

- 11. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]

- 12. protocols.io [protocols.io]

- 13. In Vivo Evaluation of Indium-111–Labeled 800CW as a Necrosis-Avid Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of monoclonal antibody-IRDye800CW bioconjugates in the resection of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 800CW Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 800CW acid, a near-infrared fluorescent dye commonly utilized in biomedical imaging and research. The information presented herein is synthesized from available safety data sheets and toxicity studies to ensure safe laboratory practices.

Substance Identification and Properties

This compound is identified by CAS Number 1088919-86-1.[1] It is a water-soluble dye with excitation and emission maxima at approximately 774 nm and 789 nm, respectively.[2] Its molecular formula is C46H50N2Na4O15S4, with a molecular weight of 1091.11 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1088919-86-1 | [1] |

| Molecular Formula | C46H50N2Na4O15S4 | [1] |

| Molecular Weight | 1091.11 g/mol | [1] |

| Excitation Maximum | ~774 nm | [2] |

| Emission Maximum | ~789 nm | [2] |

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] No specific hazards have been identified.[1]

Toxicological Data

A single-dose intravenous and intradermal toxicity study was conducted on IRDye 800CW carboxylate, the base form of this compound, in Sprague-Dawley rats. The study concluded that there was no pathological evidence of toxicity at the tested dose levels.[3][4]

Table 2: Acute Toxicity Data for IRDye 800CW Carboxylate in Rats

| Route of Administration | Dose Levels Tested | Observation Period | Results | NOAEL* | Reference |

| Intravenous (IV) | 1, 5, and 20 mg/kg | Up to 14 days | No pathological evidence of toxicity | 20 mg/kg | [3][4] |